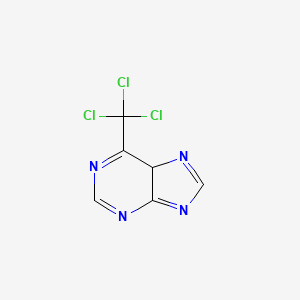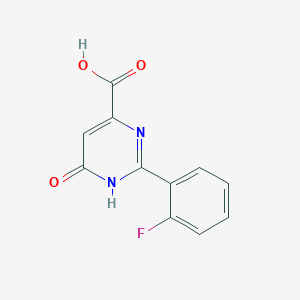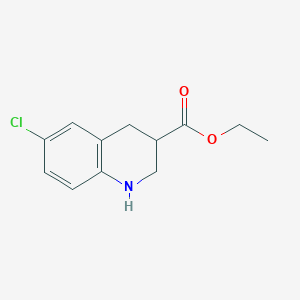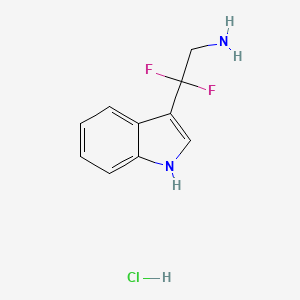![molecular formula C11H14N2O4 B11873491 Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate CAS No. 119393-27-0](/img/structure/B11873491.png)
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the diaza (two nitrogen atoms) and spiro (a single atom common to two rings) moieties makes this compound an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diazo compounds with alkenes or alkynes, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethylspiro[4.4]nona-1,3-diene
- 2,3-Diazaspiro[4.4]nona-1,6,8-triene
- Tetrazaspiro[4.5]deca-2,9-diene-6-one
Uniqueness
Dimethyl 1,2-diazaspiro[44]nona-1,3-diene-3,4-dicarboxylate is unique due to its specific diaza and spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
119393-27-0 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-16-9(14)7-8(10(15)17-2)12-13-11(7)5-3-4-6-11/h3-6H2,1-2H3 |
Clave InChI |
XVZBADVUWCKWGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=NC12CCCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)




![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)


